Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)-
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Overview
Description
Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)-: is an organic compound with the chemical formula C13H11ClO3S . It is a colorless liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has a wide range of applications in the fields of pharmaceuticals, dyes, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)- is typically synthesized by reacting 4-methylsulfonyltoluene with chlorine gas. The reaction process requires appropriate temperature and pressure conditions, and a catalyst is added to improve the reaction efficiency .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)- can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Biology: In biological research, this compound is used to study the effects of sulfone and sulfide groups on biological systems .
Medicine: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors in the body .
Industry: In the industrial sector, Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)- is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism by which Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)- exerts its effects involves the interaction of its sulfone group with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions. This interaction can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- Benzenamine, 2-chloro-4-(methylsulfonyl)-
- 1-bromo-2-chloro-3-methyl-4-(methylsulfonyl)benzene
- 4-(Methylsulfonyl)benzenesulfonyl chloride
Comparison:
- Benzenamine, 2-chloro-4-(methylsulfonyl)- has a similar sulfone group but differs in its amine functionality, which affects its reactivity and applications .
- 1-bromo-2-chloro-3-methyl-4-(methylsulfonyl)benzene contains both bromine and chlorine substituents, making it more reactive in substitution reactions .
- 4-(Methylsulfonyl)benzenesulfonyl chloride has two sulfone groups, which significantly enhance its electron-withdrawing properties and reactivity in various chemical reactions .
Benzene, 1-chloro-2-(4-(methylsulfonyl)phenoxy)- stands out due to its unique combination of a chlorine atom and a sulfone group, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
99902-92-8 |
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Molecular Formula |
C13H11ClO3S |
Molecular Weight |
282.74 g/mol |
IUPAC Name |
1-chloro-2-(4-methylsulfonylphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO3S/c1-18(15,16)11-8-6-10(7-9-11)17-13-5-3-2-4-12(13)14/h2-9H,1H3 |
InChI Key |
RLYMRVHDFRTVTK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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